molecular formula C14H16N6 B7627718 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Numéro de catalogue: B7627718
Poids moléculaire: 268.32 g/mol
Clé InChI: LDXBJLGLRMJIGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase (MEK). It has been extensively studied in the field of cancer research due to its potential therapeutic effects on various types of cancer.

Mécanisme D'action

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine inhibits the MEK/ERK signaling pathway by binding to the allosteric site of MEK1/2, preventing the activation of ERK1/2. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor effects in preclinical models of various types of cancer. It has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several advantages for lab experiments, including its high potency and selectivity for MEK1/2, its ability to inhibit the MEK/ERK signaling pathway, and its potential for combination therapy with other anticancer agents. However, this compound also has some limitations, including its potential for off-target effects and the development of drug resistance in cancer cells.

Orientations Futures

For 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine research include the development of more potent and selective MEK inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapy with other anticancer agents. In addition, further studies are needed to elucidate the mechanisms of drug resistance and to develop strategies to overcome it. Finally, the potential use of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, should also be explored.

Méthodes De Synthèse

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be synthesized through a multistep process involving the reaction of 2-amino-4,6-dichloropyrimidine with benzylamine, followed by N-alkylation with ethyl iodide. The resulting intermediate is then reacted with 4-bromo-3-fluorobenzonitrile to form the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.

Applications De Recherche Scientifique

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on various types of cancer, including melanoma, colorectal cancer, pancreatic cancer, and non-small cell lung cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the MEK/ERK signaling pathway, which is involved in cell survival, proliferation, and differentiation.

Propriétés

IUPAC Name

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-2-15-14-18-12(11-9-17-20-13(11)19-14)16-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXBJLGLRMJIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C=NN2)C(=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.